Vinylcyclopentane (CAS 3742-34-5) is a reactive cyclic alpha-olefin featuring a cyclopentyl ring directly attached to a terminal vinyl group . In industrial and advanced laboratory procurement, it is primarily sourced as a specialized comonomer for polyolefins, a precursor for supramolecular hydroformylation, and a building block for structurally precise macromolecules [1]. With a boiling point of 97–98 °C and a density of ~0.704 g/mL, it offers a volatile, easily strippable alternative to heavier cyclic olefins . Its primary procurement value lies in its ability to introduce five-membered cyclic short-chain branches into polymer matrices, modifying structural properties without the severe crystallinity penalties associated with linear alpha-olefins [1].
Procurement substitution between Vinylcyclopentane and its closest analog, Vinylcyclohexane (VCH), or linear alpha-olefins (like 1-octene or n-butene) frequently fails due to distinct thermodynamic and steric profiles . Thermally, VCH boils at approximately 128 °C, which is 30 °C higher than Vinylcyclopentane, making VCH significantly harder to remove via vacuum stripping without risking thermal degradation of the product . Catalytically, the five-membered cyclopentyl ring exerts different steric constraints than the six-membered cyclohexyl ring; for instance, in Pd-catalyzed isomerization polymerizations, VCH polymerizes smoothly while Vinylcyclopentane yields only trace amounts, necessitating completely different catalyst selections [1]. Furthermore, when substituting for linear olefins in LLDPE synthesis, Vinylcyclopentane does not depress the polymer's melting point and crystallinity to the same severe extent, meaning linear and cyclic comonomers cannot be interchanged if thermal performance must be maintained [2].
Vinylcyclopentane exhibits a boiling point of 97–98 °C, which is significantly lower than its six-membered ring analog, Vinylcyclohexane (boiling point ~128 °C) . In industrial polymerizations and fine chemical syntheses, unreacted monomer must often be removed post-reaction. The ~30 °C difference in boiling point allows Vinylcyclopentane to be stripped under milder vacuum and temperature conditions .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 97–98 °C |
| Comparator Or Baseline | Vinylcyclohexane (~128 °C) |
| Quantified Difference | ~30 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables lower-temperature monomer recovery, reducing the energy footprint of the purification step and preventing thermal degradation of heat-sensitive polymer architectures.
In the synthesis of linear low-density polyethylene (LLDPE) via Ziegler-Natta catalysis, the choice of comonomer dictates the thermal properties of the final plastic. While the addition of linear alpha-olefins like n-butene causes a sharp, concentration-dependent decrease in the polymer's melting point and overall crystallinity, the incorporation of cyclic comonomers like Vinylcyclopentane exerts a much more limited reduction effect [1].
| Evidence Dimension | Polymer melting point and crystallinity reduction |
| Target Compound Data | Limited reduction effect on Tm and crystallinity |
| Comparator Or Baseline | n-Butene (strong reduction effect on Tm and crystallinity) |
| Quantified Difference | Cyclic short-chain branches maintain higher baseline crystallinity than equivalent linear branches |
| Conditions | Ziegler-Natta catalyzed coordinative insertion polymerization |
Allows material scientists to introduce bulky cyclic side-groups for specialized mechanical or optical properties without drastically sacrificing the thermal stability of the polyethylene matrix.
In the design of well-defined, double-stranded condensation polymers (ladderphanes) via sequential Ring-Opening Metathesis Polymerization (ROMP), the steric footprint of the monomer dictates the inter-strand geometry. The vinylcyclopentane moiety embedded in a polynorbornene strand provides a highly specific monomeric span of approximately 5.5 Å[1]. This precise spacing is utilized as a structural template to align secondary strands, such as poly(m-phenylene-vinylene), which have a natural span of ~6.0 Å, forcing them into a controlled, non-eclipsed conformation [1].
| Evidence Dimension | Monomeric unit span in polymer scaffold |
| Target Compound Data | Vinylcyclopentane moiety (~5.5 Å) |
| Comparator Or Baseline | Poly(m-phenylene-vinylene) strand (~6.0 Å) |
| Quantified Difference | 0.5 Å differential utilized for structural templating |
| Conditions | Scanning tunneling microscopy (STM) of polynorbornene-based unsymmetrical ladderphanes on HOPG |
Provides a rigid, geometrically precise template essential for buyers engineering advanced optoelectronic materials and well-defined double-stranded polymers.
Procured for producing LLDPE grades where the introduction of cyclic short-chain branches is required to modify polymer free volume without severely depressing the melting point, a common issue when using linear comonomers like n-butene [1].
Serves as a cyclic substrate in encapsulated catalyst systems where its specific steric bulk yields higher regioselectivity toward branched aldehydes compared to linear alpha-olefins like 1-octene [2].
Utilized as a precision structural building block in ROMP to create polynorbornene scaffolds, where its exact 5.5 Å span templates the alignment of conjugated secondary strands for tuned emission wavelengths [3].
Selected over heavier cyclic olefins when synthesizing dicycloalkylethenes or specialized hydrocarbon polymers, as its lower boiling point (~98 °C) significantly simplifies the post-reaction removal of unreacted monomer .
Flammable